

Foreword: The Strategic Value of Halogenated Anthranilic Acids in Modern Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-chloro-3-fluorobenzoic acid

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In the landscape of medicinal chemistry and materials science, the precise placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogens, particularly fluorine and chlorine, serve as powerful modulators of a molecule's physicochemical and pharmacokinetic properties, influencing everything from metabolic stability and membrane permeability to binding affinity and lipophilicity. **2-Amino-4-chloro-3-fluorobenzoic acid** is a prime exemplar of such a strategically functionalized building block. As a trifunctional anthranilic acid derivative, it offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth examination of its properties, synthesis, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate.

Core Physicochemical & Structural Characteristics

2-Amino-4-chloro-3-fluorobenzoic acid is a synthetically derived aromatic compound. Its value lies in the unique arrangement of its functional groups—an amine, a carboxylic acid, a fluorine atom, and a chlorine atom—which provide multiple reactive handles for diverse chemical transformations.

Property	Data
IUPAC Name	2-Amino-4-chloro-3-fluorobenzoic acid
CAS Number	1039878-71-1 [1]
Molecular Formula	C ₇ H ₅ ClFNO ₂
Molecular Weight	189.57 g/mol [2]
Appearance	Typically a white to light tan or yellow powder
Melting Point	Data for this specific isomer is not widely published; however, related isomers like 2-amino-4-chlorobenzoic acid melt at 231-233 °C.
Solubility	Generally soluble in organic solvents like methanol and DMSO, with poor solubility in water. [3]
SMILES	C1=C(C(=C(C(=C1Cl)F)N)C(=O)O
InChI	InChI=1S/C7H5ClFNO2/c8-4-2-5(7(11)12)6(10)3(9)1-4/h1-2H,10H2,(H,11,12)
InChIKey	Not readily available in public databases.

Spectroscopic Profile: A Blueprint for Identification

While a dedicated, peer-reviewed spectroscopic analysis for this specific isomer is not widely available, its structural features allow for a robust prediction of its spectral characteristics, essential for reaction monitoring and quality control.

- ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would be expected to show:
 - Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling between the two aromatic protons.
 - A broad singlet corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.

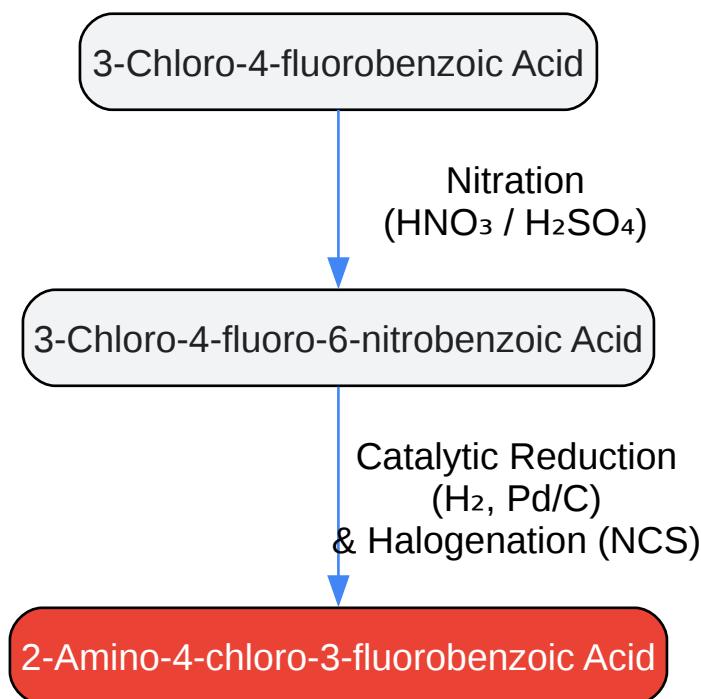
- A very broad singlet at high chemical shift (>10 ppm) for the acidic proton of the carboxylic acid (-COOH).
- ^{13}C NMR (Carbon NMR): The proton-decoupled spectrum would display seven distinct signals for the seven carbon atoms, including the carboxyl carbon at a characteristic downfield shift (approx. 165-170 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic shifts and, in the case of fluorine, C-F coupling.
- FT-IR (Infrared) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present[3][4]:
 - N-H Stretching: Two distinct peaks in the 3300-3500 cm^{-1} region, characteristic of a primary amine.
 - O-H Stretching: A very broad absorption band from 2500-3300 cm^{-1} , typical for the hydrogen-bonded hydroxyl of a carboxylic acid.
 - C=O Stretching: A strong, sharp peak around 1700 cm^{-1} for the carbonyl of the carboxylic acid.
 - C-F & C-Cl Stretching: Absorptions in the fingerprint region (typically 1000-1300 cm^{-1} for C-F and 700-800 cm^{-1} for C-Cl).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M^+) at $\text{m/z} \approx 189$. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a definitive feature.

Synthesis and Reaction Chemistry

The synthesis of polysubstituted benzoic acids like **2-Amino-4-chloro-3-fluorobenzoic acid** often involves a multi-step sequence starting from more readily available precursors. A plausible and logical synthetic strategy can be adapted from established methods for similar halogenated anthranilic acids.[5]

Proposed Synthetic Workflow

A logical approach involves the nitration of a dichlorofluorobenzene precursor, followed by nucleophilic substitution of one chlorine atom with an amino group, and finally, conversion of the remaining chlorine to a carboxylic acid function or a related multi-step conversion. A more direct route, adapted from patented procedures for related compounds, involves the strategic halogenation and reduction of a nitrated benzoic acid.[5]



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Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a conceptual adaptation based on established methodologies for synthesizing related fluoro- and chloro-substituted anthranilic acids.[5]

Step 1: Nitration of 3-Chloro-4-fluorobenzoic Acid

- Rationale: The initial step introduces a nitro group, which serves as a precursor to the amine. The directing effects of the existing chloro, fluoro, and carboxyl groups guide the nitration primarily to the 6-position.

- Procedure: a. To a stirred solution of concentrated sulfuric acid (H_2SO_4) cooled to 0-5 °C, slowly add 3-chloro-4-fluorobenzoic acid (1 equivalent). b. Maintain the temperature while adding a nitrating mixture (concentrated nitric acid (HNO_3) and H_2SO_4) dropwise over 1-2 hours. c. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 3-chloro-4-fluoro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of the Nitro Group and Concurrent Halogenation

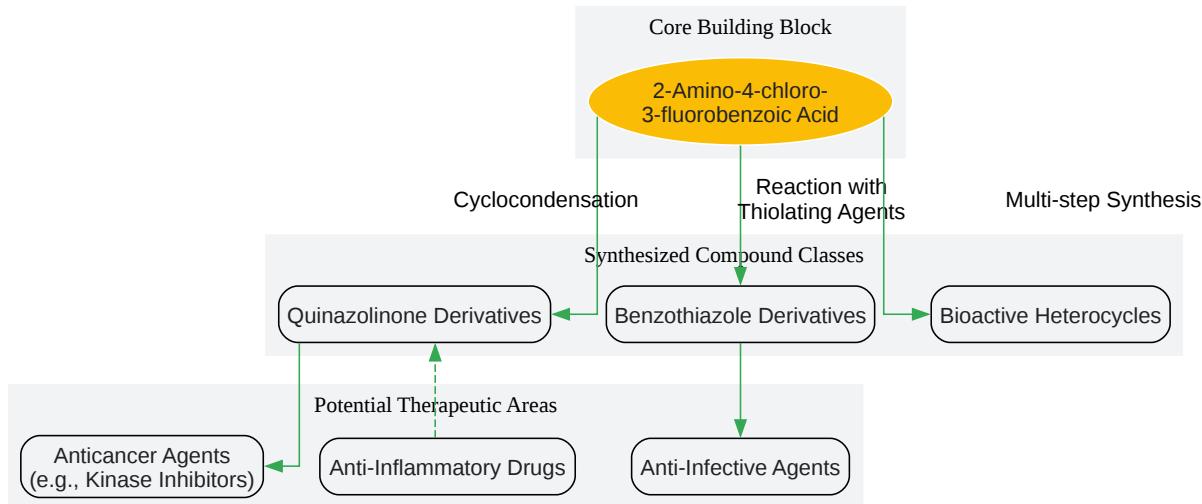
- Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine. The choice of a palladium on carbon (Pd/C) catalyst is standard for this transformation. A subsequent or concurrent chlorination step is required to introduce the final chlorine atom. For simplicity, a conceptual chlorination with N-chlorosuccinimide (NCS) is proposed, though reaction conditions would need careful optimization.
- Procedure: a. Charge a pressure-resistant reactor with the 3-chloro-4-fluoro-6-nitrobenzoic acid from Step 1, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of 5-10% Pd/C. b. Pressurize the reactor with hydrogen gas (H_2) and heat gently while stirring vigorously. The reaction is typically complete within a few hours. c. After the reduction is complete (monitored by TLC or H_2 uptake), filter the mixture through celite to remove the catalyst. d. The resulting amino-benzoic acid intermediate is then dissolved in a suitable solvent like DMF or acetonitrile. N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. e. The reaction is stirred at room temperature or with gentle heating until completion. f. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure **2-Amino-4-chloro-3-fluorobenzoic acid**.

Applications in Drug Discovery and Development

The true value of **2-Amino-4-chloro-3-fluorobenzoic acid** lies in its role as a versatile intermediate for creating high-value, biologically active molecules. The strategic placement of fluorine and chlorine is known to enhance the pharmacological profile of drug candidates.[\[6\]](#)

Key Application Areas:

- Scaffold for Heterocyclic Synthesis: It is an ideal starting material for synthesizing quinazolinones, benzodiazepines, and other fused heterocyclic systems that form the core of many pharmaceuticals. The amino and carboxylic acid groups readily participate in condensation and cyclization reactions.
- Oncology Research: Structurally related compounds, such as 2-amino-3-chlorobenzoic acid, have demonstrated potent anticancer activity by targeting critical signaling pathways like PI3K/AKT.^{[3][7]} This suggests that derivatives of **2-Amino-4-chloro-3-fluorobenzoic acid** are promising candidates for the development of novel kinase inhibitors and other anticancer agents.
- Anti-Infective and Anti-Inflammatory Agents: The anthranilic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine and chlorine can be used to fine-tune the activity and selectivity of new anti-inflammatory or anti-infective compounds.^[8]
- Agrochemicals: This compound also serves as a building block in the synthesis of advanced herbicides and pesticides, where halogenation is key to achieving target specificity and environmental persistence profiles.^[8]



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Caption: Role as a central intermediate in pharmaceutical R&D workflows.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Amino-4-chloro-3-fluorobenzoic acid** is paramount. Safety data for this specific compound is limited, but data from closely related analogs like 2-amino-4-chlorobenzoic acid and 2-amino-3-fluorobenzoic acid provide a reliable basis for hazard assessment.[9][10]

- Hazard Identification:
 - Skin Irritation (H315): Causes skin irritation.[10]
 - Eye Irritation (H319): Causes serious eye irritation.[10]
 - Respiratory Irritation (H335): May cause respiratory irritation.[9][10]

- Acute Oral Toxicity (H302): May be harmful if swallowed.[[10](#)]
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (P280).[[11](#)]
 - Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[[12](#)]
 - First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[[11](#)]

Conclusion

2-Amino-4-chloro-3-fluorobenzoic acid represents more than just a chemical compound; it is a strategic tool for molecular engineers. Its pre-organized, multi-functional nature provides a reliable and versatile entry point into chemical libraries rich with therapeutic potential. The combination of amine, carboxylic acid, fluorine, and chlorine functionalities on a single aromatic ring makes it an exceptionally valuable intermediate for developing next-generation pharmaceuticals and advanced materials. Understanding its chemical personality, from synthesis to application, empowers researchers to accelerate innovation in fields where molecular precision is the key to success.

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